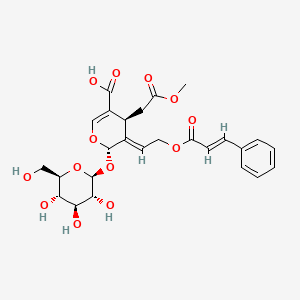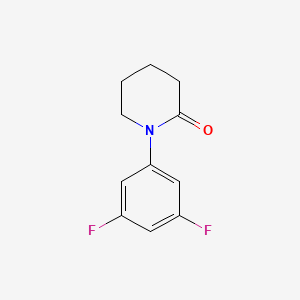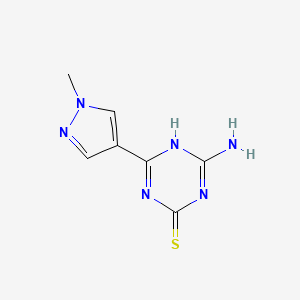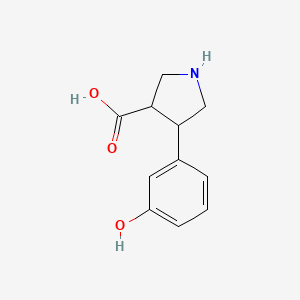
N-(Cyclohexylmethyl)-N-propylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexylmethyl)-N-propylguanidine: is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are widely used in various chemical and biological applications. This compound is characterized by the presence of a cyclohexylmethyl group and a propyl group attached to the guanidine moiety, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-N-propylguanidine typically involves the reaction of cyclohexylmethylamine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclohexylmethyl)-N-propylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-(Cyclohexylmethyl)-N-propylguanidine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Cyclohexylmethyl)-N-propylguanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(Cyclohexylmethyl)-N-methylguanidine
- N-(Cyclohexylmethyl)-N-ethylguanidine
- N-(Cyclohexylmethyl)-N-butylguanidine
Comparison: N-(Cyclohexylmethyl)-N-propylguanidine is unique due to its specific combination of cyclohexylmethyl and propyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications.
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-1-propylguanidine |
InChI |
InChI=1S/C11H23N3/c1-2-8-14(11(12)13)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H3,12,13) |
InChI Key |
DWAFJXRBUWSAMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CCCCC1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine](/img/structure/B15262824.png)
![3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15262830.png)
![2-[(Butylamino)methyl]-6-methoxyphenol](/img/structure/B15262834.png)


![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B15262847.png)

![(2-Ethylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B15262862.png)





